![molecular formula C17H21BrClNO5 B125827 N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide CAS No. 951238-23-6](/img/structure/B125827.png)
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of acetamide derivatives is well-documented in the provided papers. For instance, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives involves the reaction with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds . Another synthesis method includes the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation to produce silylated derivatives . Additionally, the synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide is achieved through the reaction of 4-phenoxyphenol with 2-chloroacetyl methylamine, followed by reaction with sulfuryl chloride .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized using various spectroscopic and crystallographic techniques. X-ray crystallography confirms the structure of silylated derivatives . The structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide is determined by X-ray crystallography, revealing intramolecular hydrogen bonding and intermolecular interactions . Similarly, the conformation of the N-H bond in 2-Chloro-N-(2,4-dimethylphenyl)acetamide is determined to be syn to the ortho methyl group .
Chemical Reactions Analysis
The chemical reactions of acetamide derivatives include hydrolysis to form silanols and transsilylation to produce silylated derivatives . The reactivity of these compounds with alcohols, such as methanol and isopropanol, is also noted, leading to the transformation into silanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide are investigated using UV-vis spectrophotometry, showing solvatochromic effects in different solvents . The crystal structures of the compounds also suggest possibilities for photochemical reactions, although some may be photochemically inert due to their conformation .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research on related compounds involves innovative synthetic strategies and characterization techniques. For example, studies have focused on the synthesis of cyclic peroxides from alkenes and active methylene compounds using manganese-mediated processes, showcasing methods that could potentially be applied to or adapted for synthesizing and manipulating the structure of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide (Qian et al., 1992); (Nishino et al., 1991).
Chemical Reactions and Mechanisms
- Studies have detailed the formation of 1,2-dioxanes through reactions involving manganese(III) or manganese(II) acetate, providing insights into reaction mechanisms and conditions that could be relevant for the synthesis or modification of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide (H. Nishino et al., 1991).
Potential Applications
- Related research includes the development of novel compounds with potential applications in areas such as photovoltaic efficiency modeling, highlighting the interdisciplinary nature of research involving complex acetamide derivatives and their potential utility in advanced material sciences and energy research (Mary et al., 2020).
Advanced Material Science
- Another study focused on the synthesis and characterization of bioactive benzothiazolinone acetamide analogs, indicating the broad relevance of acetamide derivatives in the synthesis of compounds with desirable electronic properties for applications in material science (Mary et al., 2020).
Propiedades
IUPAC Name |
[2-acetamido-2-(acetyloxymethyl)-4-(4-bromo-2-chlorophenyl)butyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrClNO5/c1-11(21)20-17(9-24-12(2)22,10-25-13(3)23)7-6-14-4-5-15(18)8-16(14)19/h4-5,8H,6-7,9-10H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLOJBSRJXZSJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC1=C(C=C(C=C1)Br)Cl)(COC(=O)C)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587837 |
Source


|
| Record name | 2-Acetamido-2-[(acetyloxy)methyl]-4-(4-bromo-2-chlorophenyl)butyl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide | |
CAS RN |
951238-23-6 |
Source


|
| Record name | 2-Acetamido-2-[(acetyloxy)methyl]-4-(4-bromo-2-chlorophenyl)butyl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

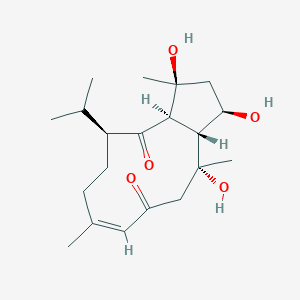
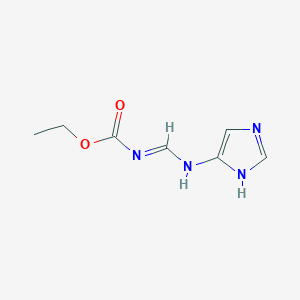

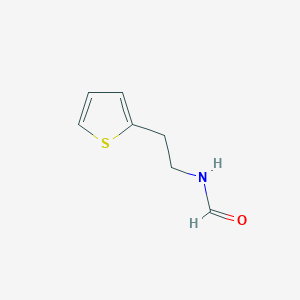
![[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125760.png)

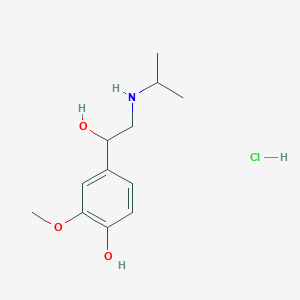

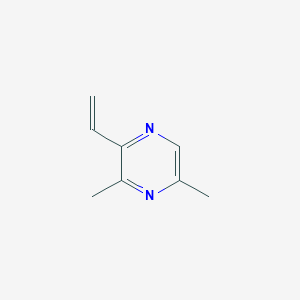
![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B125771.png)
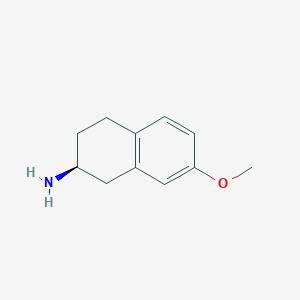
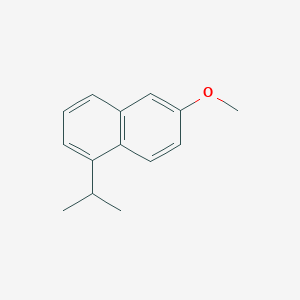

![4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione](/img/structure/B125781.png)